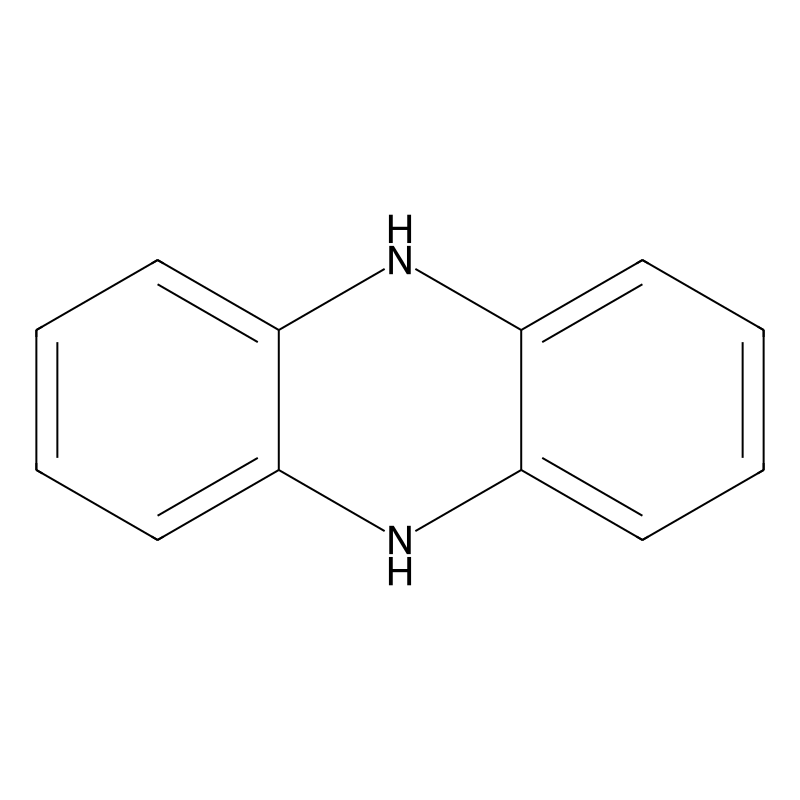5,10-Dihydrophenazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Identification and Classification:
5,10-Dihydrophenazine is a heterocyclic aromatic compound belonging to the class of phenazines. It is derived from phenazine through the addition of two hydrogen atoms at the 5th and 10th positions of the core structure.()
Role as a Bacterial Xenobiotic Metabolite:
One of the primary areas of research related to 5,10-dihydrophenazine focuses on its role as a bacterial xenobiotic metabolite. Xenobiotics are foreign chemicals introduced into an organism, and bacteria can sometimes transform these compounds through metabolic processes. Studies have identified 5,10-dihydrophenazine as a metabolite of various xenobiotics, including nitroaromatic compounds and certain antibiotics.()
5,10-Dihydrophenazine is a hydrogenated derivative of phenazine, characterized by the presence of two hydrogen atoms at the 5 and 10 positions of the phenazine structure. Its chemical formula is , and it belongs to the class of compounds known as phenazines. This compound exhibits significant interest due to its potential applications in various fields, including organic electronics and biological systems. The structure of 5,10-dihydrophenazine consists of a central 1,4-dihydrodiazine core flanked by two aromatic rings, which contributes to its unique electronic properties and reactivity .
As research is limited, there is no current information available on the specific mechanism of action of 5,10-dihydrophenazine. However, considering its relation to phenazine, it might possess similar functionalities. Phenazines are known to disrupt bacterial membranes and electron transport chains, leading to cell death [].
Due to the lack of dedicated research on 5,10-dihydrophenazine, no specific safety information is available. However, phenazine can be irritating to the skin, eyes, and respiratory system []. It's important to handle similar heterocyclic compounds with caution and appropriate personal protective equipment.
Future Research Directions
- Synthesis and characterization of 5,10-dihydrophenazine to obtain its physical and chemical properties.
- Investigation of its potential antimicrobial activity against various bacterial strains.
- Exploration of its role in bacterial communication or other biological functions.
- Safety assessment to determine its potential hazards.
5,10-Dihydrophenazine can undergo several chemical transformations:
- Oxidation: It can be oxidized to phenazine under specific conditions, such as in the presence of oxygen or other oxidizing agents. This reaction often occurs in a two-phase system involving solvents like acetonitrile .
- Alkylation: The nitrogen atoms in the dihydrophenazine can be alkylated using haloalkanes or other alkylating agents, leading to various derivatives. This reaction can occur in situ without isolating the compound first .
- Reactions with Sulfonic Acids: It can react with benzenesulphinic acid to form sulfonated derivatives, indicating its versatility in forming functionalized products .
Several methods exist for synthesizing 5,10-dihydrophenazine:
- Hydrogenation of Phenazine: The most straightforward method involves the hydrogenation of phenazine itself. This process typically requires a catalyst and specific conditions to ensure complete conversion .
- One-Pot Synthesis: A more efficient approach involves a one-pot synthesis method that combines multiple reagents in a single reaction vessel. This method has been optimized for higher yields and purity .
- High-Temperature Synthesis: Another method involves high-temperature reactions that facilitate the formation of 5,10-dihydrophenazine from precursor compounds .
5,10-Dihydrophenazine has several applications:
- Organic Electronics: Due to its electronic properties, it is being investigated for use in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices .
- Photovoltaics: Its ability to act as an electron donor makes it suitable for use in photovoltaic cells.
- Biological Research: Its antimicrobial properties suggest potential applications in pharmaceuticals and medical research .
Research has indicated that 5,10-dihydrophenazine interacts with various biological molecules. Studies have focused on its interactions with cellular components and its role as an electron donor in donor-acceptor systems. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 5,10-dihydrophenazine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenazine | Parent compound | Base structure from which dihydrophenazines are derived. |
| 5,10-Dimethylphenazine | Methyl-substituted derivative | Exhibits altered electronic properties due to methyl groups. |
| 5,10-Diphenylphenazine | Diaryl derivative | Enhanced stability and solubility compared to unsubstituted forms. |
| 5,10-Diaryl-5,10-dihydrophenazines | Functionalized derivatives | Show improved photophysical properties for OLED applications. |
The uniqueness of 5,10-dihydrophenazine lies in its specific hydrogenation pattern at positions 5 and 10, which differentiates it from other phenazine derivatives while also influencing its reactivity and biological activity .








